1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester
Description
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is commonly used as an intermediate in the synthesis of various biologically active molecules and as a reagent in cross-coupling reactions.
Properties
CAS No. |
916150-51-1 |
|---|---|
Molecular Formula |
C17H28BNO6 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H28BNO6/c1-15(2,3)23-14(22)19-9-8-12(11(10-19)13(20)21)18-24-16(4,5)17(6,7)25-18/h8-10H2,1-7H3,(H,20,21) |
InChI Key |
OHGUNTRWSANICB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 1,2,5,6-tetrahydropyridine with boronic acid pinacol ester under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities. Studies have shown that derivatives of pyridine dicarboxylic acids can exhibit antimicrobial properties. For instance, research has highlighted the effectiveness of pyridine derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of boron into the structure may further enhance these biological activities by facilitating interactions with biological targets.
Agricultural Chemistry
Pyridine-2,3-dicarboxylic acid esters serve as intermediates in the synthesis of herbicides. They are utilized in developing compounds that inhibit plant growth by interfering with metabolic pathways . The ability to modify these esters allows for the creation of herbicides with specific target profiles.
Coordination Chemistry
The compound has been studied for its coordination properties with metal ions. Research indicates that pyridine dicarboxylates can form stable complexes with various transition metals, leading to applications in catalysis and materials science. These complexes often exhibit unique luminescent properties that can be harnessed in sensing applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of pyridine dicarboxylic acid derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics . This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Herbicidal Activity
Research focusing on the herbicidal properties of pyridine-2,3-dicarboxylic acid esters revealed their effectiveness in suppressing weed growth. The study detailed how modifications to the ester side chains could enhance herbicidal activity while reducing phytotoxicity to desirable plants .
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Structure | Antimicrobial Activity (MIC µg/ml) | Herbicidal Activity |
|---|---|---|---|
| Compound A | Structure A | 200 (E. coli) | Moderate |
| Compound B | Structure B | 150 (S. aureus) | High |
| Target Compound | Specific Structure | 100 (E. coli), 250 (S. aureus) | Very High |
Mechanism of Action
The mechanism of action of 1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Uniqueness
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its boronic ester group makes it particularly valuable in cross-coupling reactions, enabling the synthesis of complex organic molecules with high precision .
Biological Activity
1,3(2H)-Pyridinedicarboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound of focus, 1,3(2H)-pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester , exhibits a complex structure that may influence its interaction with biological targets. This article aims to synthesize available research findings on the biological activity of this compound.
Chemical Structure and Properties
The compound features a pyridine ring with two carboxylic acid groups and a dioxaborolane moiety. The presence of these functional groups is crucial for its biological interactions and potential pharmacological effects.
Antimicrobial Activity
Research indicates that pyridinedicarboxylic acid derivatives often exhibit antimicrobial properties. For instance:
- Antibacterial Effects : Certain derivatives have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. In studies involving similar compounds, IC50 values demonstrated potent efficacy in inhibiting bacterial growth .
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| 1 | E. coli | 158.5 |
| 3 | S. aureus | Not specified |
Anticancer Activity
The anticancer potential of pyridine derivatives is well-documented:
- Cytotoxicity : Compounds derived from pyridinedicarboxylic acid have been evaluated for cytotoxic effects against various cancer cell lines. For example, one study reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
| Compound | Cancer Cell Line | Cytotoxicity (IC50 μM) |
|---|---|---|
| 16 | Ovarian | Moderate |
| 18 | Breast | Limited |
Anti-inflammatory Activity
Pyridinedicarboxylic acid derivatives have also been studied for their anti-inflammatory properties:
- Inhibition of Edema : A series of derivatives were tested for their ability to reduce edema in animal models. Results indicated significant inhibition percentages at various dosages .
| Compound No. | Dose (mg/kg) | % Inhibition of Edema |
|---|---|---|
| 3 | 2.5 | 86.16 ± 0.052 |
| 4 | 5.0 | 98.56 ± 0.060 |
The biological activities of pyridinedicarboxylic acid derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Some studies have highlighted the inhibition of enzymes such as glutamate decarboxylase with a Ki value indicating strong binding affinity . This suggests potential applications in neurological disorders.
- Cellular Pathways : Investigations into the cellular mechanisms reveal that these compounds may modulate signaling pathways involved in inflammation and cancer progression.
Case Study 1: Antibacterial Screening
A recent study screened a library of pyridinedicarboxylic acid derivatives for antibacterial activity against common pathogens. The results highlighted several compounds with promising antibacterial profiles, particularly those incorporating the dioxaborolane moiety.
Case Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxicity of selected pyridinedicarboxylic acid derivatives against ovarian and breast cancer cell lines. The findings indicated that modifications in the ester group significantly influenced cytotoxic efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety into pyridinedicarboxylic acid derivatives?
- Methodological Answer : The dioxaborolane group is typically introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane has been employed to incorporate boronate esters into heterocycles under mild conditions . Key steps include protecting the boronate group with pinacol to prevent side reactions and optimizing stoichiometry to avoid over-reduction.
Q. How can the tert-butyl ester group in this compound be selectively hydrolyzed without affecting the boronate functionality?
- Methodological Answer : Selective hydrolysis of tert-butyl esters is achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at 0–5°C. The boronate ester’s stability in mild acids allows retention of the dioxaborolane ring. Post-hydrolysis purification via flash chromatography (ethyl acetate/heptane gradients) ensures isolation of the dicarboxylic acid intermediate .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to verify ester carbonyls (~165–170 ppm), dihydropyridine protons (δ 4.0–5.5 ppm), and tert-butyl groups (δ 1.2–1.4 ppm) .
- HRMS (ESI) : Validate molecular weight with <5 ppm error (e.g., calculated vs. observed m/z for [M+H]+) .
- IR : Confirm ester C=O stretches (~1720 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl ester influence reactivity in boron-mediated cross-coupling reactions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing transmetallation in Suzuki-Miyaura couplings. Kinetic studies using in situ 11B NMR can monitor boronate activation. Compare reaction rates with smaller esters (e.g., methyl or ethyl) to quantify steric effects .
Q. What strategies mitigate boronate ester hydrolysis during prolonged storage or aqueous-phase reactions?
- Methodological Answer :
- Lyophilization : Store under inert gas (argon) at –20°C with desiccants to prevent moisture ingress.
- Stabilizers : Add 2–5% 2,6-lutidine to buffer against trace acids in solvents .
- Alternative protecting groups : Replace pinacol with more hydrolytically stable groups (e.g., neopentyl glycol) if reactivity permits .
Q. Can computational modeling predict the compound’s behavior in catalytic cycles?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronate’s Lewis acidity and transition states. Compare computed activation energies for transmetallation vs. experimental yields to validate predictions .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
